molecular formula C28H33NO10 B1195881 Alldimycin C CAS No. 94818-02-7

Alldimycin C

Cat. No.: B1195881
CAS No.: 94818-02-7
M. Wt: 543.6 g/mol
InChI Key: KCTUFQSEBNXSCY-QHRGAOIXSA-N
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Description

Alldimycin C is a member of the anthracycline class of antibiotics, characterized by a tetracyclic quinone structure linked to an amino sugar moiety via a glycosidic bond . It is produced by Streptomyces violaceus and shares structural and functional similarities with other Alldimycins (e.g., Alldimycin A and B) and rhodomycin analogs. Alldimycins are classified as α2-rhodomycinone (α2-RMN) glycosides, distinguished by their sugar components and bioactivity profiles .

Properties

CAS No.

94818-02-7

Molecular Formula

C28H33NO10

Molecular Weight

543.6 g/mol

IUPAC Name

(7S,9R,10R)-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,7,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C28H33NO10/c1-5-28(37)10-17(32)12-8-13-19(26(36)22-16(31)7-6-15(30)21(22)24(13)34)25(35)20(12)27(28)39-18-9-14(29(3)4)23(33)11(2)38-18/h6-8,11,14,17-18,23,27,30-33,35,37H,5,9-10H2,1-4H3/t11-,14-,17-,18-,23+,27+,28+/m0/s1

InChI Key

KCTUFQSEBNXSCY-QHRGAOIXSA-N

SMILES

CCC1(CC(C2=CC3=C(C(=C2C1OC4CC(C(C(O4)C)O)N(C)C)O)C(=O)C5=C(C=CC(=C5C3=O)O)O)O)O

Isomeric SMILES

CC[C@]1(C[C@@H](C2=CC3=C(C(=C2[C@H]1O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O)N(C)C)O)C(=O)C5=C(C=CC(=C5C3=O)O)O)O)O

Canonical SMILES

CCC1(CC(C2=CC3=C(C(=C2C1OC4CC(C(C(O4)C)O)N(C)C)O)C(=O)C5=C(C=CC(=C5C3=O)O)O)O)O

Synonyms

alldimycin C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Alldimycin C and Analogous Compounds

Compound Core Aglycone Sugar Moieties Rf Value (CHCl₃:MeOH:NH₃) Source Organism
This compound α2-RMN Likely Rhodosamine* Not reported Streptomyces violaceus
Alldimycin B α2-RMN Rhodosamine 0.17 S. violaceus
Compound G α2-RMN Rhodosamine + Deoxyfucose 0.17 S. purpurascens
Rhodomycin D β-RMN L-Rhodinose + L-Rhodosamine 0.23 S. purpurascens

*Inferred from Johdo et al.’s designation of Alldimycins as Rhodosamine-containing compounds .

Key Observations :

  • Core Aglycone : Alldimycins and Compound G share the α2-RMN aglycone, whereas rhodomycin D contains β-RMN, leading to differences in stereochemistry and bioactivity .
  • Sugar Moieties : Alldimycins (A, B, C) are reported to contain only Rhodosamine, while Compound G from S. purpurascens includes both Rhodosamine and deoxyfucose, suggesting a unique glycosylation pattern .
  • Chromatographic Behavior : Alldimycin B and Compound G exhibit identical Rf values (0.17), indicating similar polarity despite differences in sugar composition .

Key Observations :

  • Mechanism of Action : Alldimycins likely intercalate DNA and inhibit topoisomerase II, akin to doxorubicin, but with reduced systemic toxicity due to structural modifications .
  • Compound G : The presence of deoxyfucose may reduce cytotoxicity compared to Alldimycin B, as seen in its lower activity profile .
  • Doxorubicin vs.

Spectral and Analytical Data

  • UV–Vis Spectroscopy: Alldimycins exhibit a characteristic peak at ~497 nm, consistent with anthraquinone chromophores. Compound G matches this profile, confirming its structural alignment with Alldimycins .
  • Mass Spectrometry: Alldimycin A (CAS 122397-46-0) has a molecular formula of C₂₈H₃₃NO₁₀, as per its SMILES and InChIKey data . This compound is expected to differ slightly in molecular weight due to variations in hydroxylation or glycosylation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alldimycin C
Reactant of Route 2
Alldimycin C

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